(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This particular compound is notable for its unique structural features, which include a methoxyphenyl group and a chlorophenyl ethenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of (2-methoxyphenyl)methyl isocyanate with (E)-2-(4-chlorophenyl)ethenylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs targeting diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyphenyl)methyl N-[(E)-2-(4-fluorophenyl)ethenyl]carbamate
- (2-methoxyphenyl)methyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate
- (2-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
Uniqueness
Compared to similar compounds, (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its chemical and biological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-16-5-3-2-4-14(16)12-22-17(20)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIICKUOWUJZMJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.